molecular formula C22H23BrN2O4 B12141734 (4E)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12141734
M. Wt: 459.3 g/mol
InChI Key: JWNRBMJBXHCRLQ-CZIZESTLSA-N
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Description

5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylaminoethyl group, a hydroxy group, and a methoxybenzoyl group

Preparation Methods

The synthesis of 5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the bromophenyl, dimethylaminoethyl, hydroxy, and methoxybenzoyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale chemical engineering techniques to produce the compound efficiently.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The double bonds in the pyrrol-2-one ring can participate in addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents. These compounds may have similar core structures but differ in the functional groups attached to the pyrrol-2-one ring. The uniqueness of 5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23BrN2O4

Molecular Weight

459.3 g/mol

IUPAC Name

(4E)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23BrN2O4/c1-24(2)10-11-25-19(14-6-4-8-16(23)12-14)18(21(27)22(25)28)20(26)15-7-5-9-17(13-15)29-3/h4-9,12-13,19,26H,10-11H2,1-3H3/b20-18+

InChI Key

JWNRBMJBXHCRLQ-CZIZESTLSA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC(=CC=C3)Br

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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